molecular formula C12H11NO2S3 B12124974 3-benzyl-4,6-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

3-benzyl-4,6-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

Cat. No.: B12124974
M. Wt: 297.4 g/mol
InChI Key: JVZSXMXLFVIWDT-UHFFFAOYSA-N
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Description

3-benzyl-4,6-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide: is a fascinating compound with a complex structure It combines elements from thiazole, thione, and benzyl groups

    Chemical Formula: CHNOS

    Molecular Weight: 279.34 g/mol

    IUPAC Name: this compound

Preparation Methods

Synthesis Routes: The synthetic preparation of this compound involves several steps. One notable method is the electrosynthesis of its comonomer, (3,6-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-9-(4-vinylbenzyl)-9H-carbazole) . specific details about the direct synthesis of 3-benzyl-4,6-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide remain scarce.

Industrial Production: Unfortunately, information on large-scale industrial production methods is limited. Further research is needed to explore practical manufacturing routes.

Chemical Reactions Analysis

Reactivity: This compound likely undergoes various chemical reactions, including:

    Oxidation: Oxidation of the thione group to the corresponding sulfoxide (5,5-dioxide).

    Substitution: Benzyl group substitution reactions.

    Reduction: Reduction of the sulfoxide group.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Substitution: Alkylating agents (e.g., alkyl halides).

    Reduction: Reducing agents (e.g., sodium borohydride).

Major Products: The major products depend on the specific reaction conditions. For example, oxidation yields the sulfoxide form, while substitution leads to various benzyl-substituted derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Building block for designing novel organic molecules.

    Materials Science:

Biology and Medicine:

    Biological Activity: Investigate its potential as an antimicrobial or antitumor agent.

    Drug Development: Explore derivatives for drug discovery.

Industry:

    Materials: Possible use in coatings, polymers, or sensors.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with cellular targets or pathways related to its functional groups (thione, benzyl, and sulfoxide).

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related thiazole-based compounds. Notable examples include:

    Thiazole: A simpler thiazole ring system.

    Thiazole-2-thione: Lacks the benzyl group.

    Thiazole-2,4-dithione: Contains two thione groups.

Properties

Molecular Formula

C12H11NO2S3

Molecular Weight

297.4 g/mol

IUPAC Name

3-benzyl-5,5-dioxo-4,6-dihydrothieno[3,4-d][1,3]thiazole-2-thione

InChI

InChI=1S/C12H11NO2S3/c14-18(15)7-10-11(8-18)17-12(16)13(10)6-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

JVZSXMXLFVIWDT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CS1(=O)=O)SC(=S)N2CC3=CC=CC=C3

Origin of Product

United States

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